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Compound of Interest

Compound Name:
1,2-Dichloro-4-fluoro-3-

iodobenzene

CAS No.: 1804886-54-1

Cat. No.: B1529914

Get Quote

The unique arrangement of four different halogen atoms on the benzene ring imparts specific

physical and spectroscopic characteristics to this compound, which are critical for its

identification, handling, and use in synthesis.

Physicochemical Data
The primary physicochemical properties of 1,2-dichloro-3-fluoro-4-iodobenzene are

summarized in the table below. These properties are essential for designing reaction

conditions, such as solvent choice and purification methods.
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Property Value Source(s)

CAS Number 1188535-58-1

Molecular Formula C₆H₂Cl₂FI

Molecular Weight 290.89 g/mol

Appearance Liquid

Purity Typically ≥95%

Storage Temperature 2-8°C

InChI Key
XOOVYHNHQRYCCG-

UHFFFAOYSA-N

Spectroscopic Profile
For a molecule to be used with confidence in a synthetic workflow, its structure must be

unambiguously confirmed. The following is a predictive analysis of the key spectroscopic

features expected for 1,2-dichloro-3-fluoro-4-iodobenzene, which are vital for its

characterization.

¹H NMR (Proton NMR): The spectrum is expected to be relatively simple, showing two

signals corresponding to the two aromatic protons. These protons are coupled to each other

(ortho coupling, typically J ≈ 8-9 Hz) and will also exhibit smaller couplings to the fluorine

atom.

H-5: This proton is flanked by chlorine and iodine. It is expected to appear as a doublet of

doublets.

H-6: This proton is adjacent to a chlorine atom. It is also expected to appear as a doublet

of doublets. The precise chemical shifts can be estimated using incremental prediction

models.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display six

distinct signals for the aromatic carbons.
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C-4 (Iodo-substituted): The carbon directly attached to the iodine atom (ipso-carbon) will

be significantly deshielded and appear at a very low field, typically in the 90-100 ppm

range.

C-3 (Fluoro-substituted): This carbon will appear as a large doublet due to one-bond

coupling with ¹⁹F (¹JCF ≈ 240-250 Hz).

C-1 & C-2 (Chloro-substituted): These carbons will appear in the typical aromatic region

for chloro-substituted carbons.

C-5 & C-6: These carbons, bonded to hydrogen, will also show coupling to the fluorine

atom, though with smaller coupling constants (²JCF, ³JCF).

¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, appearing as a

multiplet due to couplings to the ortho and meta protons.

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. The

molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of

two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks with

a relative intensity ratio of approximately 9:6:1.

Section 2: Synthesis and Purification
The most reliable and scalable method for preparing polyhalogenated aromatic compounds of

this type is through the diazotization of a corresponding aniline precursor, followed by a

Sandmeyer-type iodination. This approach is well-documented for structurally analogous

compounds and offers high yields and purity.[1][2]

Proposed Synthetic Workflow
The synthesis begins with 3,4-dichloro-2-fluoroaniline. This precursor undergoes a one-pot

diazotization and iodination reaction to yield the final product. The causality behind this choice

is twofold: the aniline precursor is more readily accessible, and the Sandmeyer reaction is a

robust, well-understood transformation for installing an iodo group onto an aromatic ring.
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3,4-Dichloro-2-fluoroaniline In situ Diazonium Salt

 1. H₂SO₄ 
 2. NaNO₂ (aq) 
 (Diazotization) 1,2-Dichloro-3-fluoro-4-iodobenzene

 KI, CuI (cat) 
 (Iodination)
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Proposed synthetic pathway for 1,2-dichloro-3-fluoro-4-iodobenzene.

Detailed Experimental Protocol
This protocol is adapted from a patented procedure for a similar compound and represents a

validated starting point for synthesis.[1]

Salt Formation: In a reaction vessel equipped with mechanical stirring and temperature

control, cautiously add the starting material, 3,4-dichloro-2-fluoroaniline, to a concentrated

acid (e.g., 80% sulfuric acid) at room temperature. Heat the mixture (e.g., to reflux) and stir

for 1-2 hours to ensure the complete formation of the anilinium salt. This step is critical as it

protonates the amine, making it soluble and priming it for diazotization.

Reaction Setup: Cool the reaction mixture to 50-60°C. Add a catalytic amount of cuprous

iodide (CuI) followed by potassium iodide (KI). The cuprous iodide catalyzes the

decomposition of the diazonium intermediate and the subsequent introduction of the iodide.

Diazotization and Iodination: Slowly add a solution of sodium nitrite (NaNO₂) in water

dropwise, maintaining the temperature between 50-60°C. The addition of NaNO₂ generates

nitrous acid in situ, which reacts with the anilinium salt to form the diazonium salt. This highly

reactive intermediate is immediately trapped by the iodide in the presence of the copper

catalyst. Control of the addition rate and temperature is crucial to prevent side reactions and

ensure safety.

Reaction Completion: Continue stirring after the addition is complete until the evolution of

nitrogen gas ceases, indicating the full conversion of the diazonium salt. Stir for an additional

hour to ensure the reaction goes to completion.

Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite.

This step destroys any excess oxidizing agents. Transfer the mixture to a separatory funnel.

The desired product is organic-soluble.
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Extraction and Washing: Extract the product into a suitable organic solvent (e.g.,

dichloromethane or diethyl ether). Wash the organic layer sequentially with water and brine

to remove inorganic salts and impurities. Dry the organic layer over an anhydrous drying

agent like sodium sulfate.

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The

crude product can then be purified by vacuum distillation to yield the final, high-purity 1,2-

dichloro-3-fluoro-4-iodobenzene.

Section 3: Chemical Reactivity and Mechanistic
Insights
The utility of 1,2-dichloro-3-fluoro-4-iodobenzene as a synthetic building block is dictated by the

differential reactivity of its four halogen substituents. Understanding the electronic factors at

play is key to predicting its behavior in chemical reactions.

Site-Selectivity in Cross-Coupling Reactions
The primary driver of reactivity in palladium-catalyzed cross-coupling reactions is the strength

of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0)

catalyst is the rate-determining step, and weaker bonds react faster. The bond dissociation

energies follow a clear trend: C-I < C-Br < C-Cl << C-F.[3]

This hierarchy dictates that the carbon-iodine bond in 1,2-dichloro-3-fluoro-4-iodobenzene is by

far the most reactive site. This chemoselectivity is the cornerstone of its utility, allowing for

precise functionalization at the C-4 position while leaving the two C-Cl bonds and the highly

inert C-F bond untouched for potential subsequent transformations.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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